m-Phenylenediacetic acid

Description

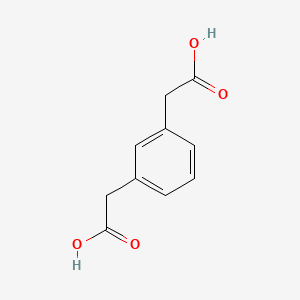

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(carboxymethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)5-7-2-1-3-8(4-7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYYIJNDPMFMTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173527 | |

| Record name | Acetic acid, 2,2'-(m-phenylene)di- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19806-17-8 | |

| Record name | 1,3-Benzenediacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19806-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Phenylenediacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019806178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Benzenediacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2'-(m-phenylene)di- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-phenylenediacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.378 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-PHENYLENEDIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQX9GRV3OO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of m-Phenylenediacetic Acid

Introduction

m-Phenylenediacetic acid (m-PDA), systematically known as 2,2'-(1,3-phenylene)diacetic acid, is an organic compound with the chemical formula C₁₀H₁₀O₄.[1][2] As a dicarboxylic acid, its structure features two acetic acid groups attached to a benzene ring at the meta positions. This unique arrangement imparts specific physical and chemical properties that make it a valuable building block in various fields of chemical synthesis, including the development of novel polymers and pharmaceutical intermediates. This guide provides a comprehensive overview of the key physical properties of m-PDA, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Core Properties

The fundamental characteristics of a molecule are dictated by its structure. For this compound, the presence of two carboxylic acid groups and a central aromatic ring are the primary determinants of its physical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| CAS Number | 19806-17-8 | [1] |

| Appearance | White to light yellow fine crystalline powder | [3] |

Thermal Properties

The thermal behavior of a compound is critical for its handling, purification, and application in various processes.

Melting Point

The melting point is a crucial indicator of a compound's purity. For this compound, the literature value for its melting point is in the range of 175-177 °C .[4] A sharp melting point within this range is indicative of a high-purity sample. Impurities will typically lead to a depression and broadening of the melting point range.

Boiling Point

Solubility Profile

The solubility of this compound is a key consideration for its use in reactions and formulations.

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [3][5][6][7] |

| Methanol | Soluble (almost transparent solution) | [3][5][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble |

The presence of two polar carboxylic acid groups allows for hydrogen bonding with protic solvents like water and methanol, contributing to its solubility. However, the nonpolar benzene ring limits its solubility in water. The high solubility in DMSO, a polar aprotic solvent, is also expected.

Physicochemical Properties

Density

Similar to the boiling point, an experimentally determined density for this compound is not widely reported. A rough estimated value for its density is 1.2534 g/cm³ .[3]

Acidity (pKa)

As a dicarboxylic acid, this compound has two dissociation constants, pKa₁ and pKa₂. A predicted pKa value of 3.93 ± 0.10 is available.[3] This value likely represents the first dissociation (pKa₁), which is expected to be lower (more acidic) than the second due to the electrostatic repulsion of deprotonating a dianion. The acidity is a critical parameter in understanding its reactivity and its behavior in different pH environments.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹

-

C-O stretch (carboxylic acid): A band in the region of 1200-1300 cm⁻¹

-

C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

An ATR-IR spectrum has been recorded on a Bruker Tensor 27 FT-IR instrument.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, one would expect to see:

-

A singlet for the methylene protons (-CH₂-) of the acetic acid groups.

-

A complex multiplet pattern for the aromatic protons on the benzene ring.

-

A broad singlet for the acidic protons of the carboxylic acid groups, which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum gives insight into the different carbon environments. Key signals would include:

-

A peak for the carbonyl carbon of the carboxylic acid groups.

-

A peak for the methylene carbons.

-

Multiple peaks for the aromatic carbons.

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M]⁺ for this compound would be observed at m/z 194. Key fragmentation patterns would likely involve the loss of COOH and CH₂COOH groups.[1]

Experimental Protocols

Determination of Melting Point using a Capillary Tube Method

This protocol describes a standard laboratory procedure for determining the melting point of a solid organic compound like this compound.

Materials:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.

-

Placing the Sample in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.

-

Heating:

-

For a preliminary, rapid determination, heat the sample at a rate of 10-20 °C per minute to get an approximate melting range.

-

For an accurate determination, allow the apparatus to cool. Then, heat rapidly to about 20 °C below the approximate melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

-

Observation:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

-

Reporting: Report the melting point as a range of these two temperatures. For a pure sample, this range should be narrow (0.5-2 °C).

Caption: Workflow for Melting Point Determination.

Conclusion

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of Calgary. Melting point determination. [Link]

-

LookChem. Cas 19806-17-8,1,3-PHENYLENEDIACETIC ACID. [Link]

-

GSRI. This compound. [Link]

-

SpectraBase. 1,3-Phenylenediacetic acid. [Link]

Sources

- 1. This compound | C10H10O4 | CID 29788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 1,2-Phenylenediacetic Acid | CAS#:19806-17-8 | Chemsrc [chemsrc.com]

- 5. 19806-17-8 | CAS DataBase [chemicalbook.com]

- 6. 1,3-PHENYLENEDIACETIC ACID | 19806-17-8 [chemicalbook.com]

- 7. fishersci.at [fishersci.at]

An In-depth Technical Guide to m-Phenylenediacetic Acid: Chemical Structure, Isomeric Landscape, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of m-phenylenediacetic acid, offering a deep dive into its chemical structure, a comparative analysis with its ortho- and para-isomers, and an exploration of its applications, particularly in the realm of drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical knowledge with practical, field-proven insights to support your research and development endeavors.

Introduction: The Phenylenediacetic Acid Family

Phenylenediacetic acid (PDA) isomers are a class of organic compounds characterized by a benzene ring substituted with two acetic acid groups. The positional isomerism of these acetic acid groups—ortho (1,2-), meta (1,3-), and para (1,4-)—gives rise to distinct chemical and physical properties, influencing their spatial arrangement, reactivity, and utility in various scientific applications. While all three isomers share the same molecular formula (C₁₀H₁₀O₄) and molecular weight (194.18 g/mol ), their unique structural geometries are key to their differential behaviors.[1][2][3][4] This guide will focus primarily on the meta-isomer while drawing comparisons with its ortho and para counterparts to provide a holistic understanding of this important chemical family.

The Core Subject: this compound

This compound (1,3-phenylenediacetic acid) is a notable member of the PDA family, distinguished by the meta-substitution pattern of its acetic acid moieties.[1][3][4] This arrangement imparts specific conformational flexibility and electronic properties that are of interest in coordination chemistry, polymer science, and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features two acetic acid groups attached to the benzene ring at positions 1 and 3. This non-linear arrangement prevents the molecule from adopting a highly symmetric, planar conformation, which has significant implications for its crystal packing and solubility.

Table 1: Comparative Physicochemical Properties of Phenylenediacetic Acid Isomers

| Property | o-Phenylenediacetic Acid | This compound | p-Phenylenediacetic Acid |

| Synonyms | 1,2-Benzenediacetic acid | 1,3-Benzenediacetic acid | 1,4-Benzenediacetic acid |

| CAS Number | 7500-53-0 | 19806-17-8 | 7325-46-4 |

| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₁₀O₄ | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol | 194.18 g/mol | 194.18 g/mol |

| Melting Point | Not available | 175-177 °C | 248-252 °C |

| Appearance | - | White to light yellow powder | White to pale yellow crystalline powder |

| InChI Key | MMEDJBFVJUFIDD-UHFFFAOYSA-N | GDYYIJNDPMFMTB-UHFFFAOYSA-N | SLWIPPZWFZGHEU-UHFFFAOYSA-N |

Synthesis and Purification of Phenylenediacetic Acid Isomers: A Step-by-Step Protocol

The synthesis of phenylenediacetic acid isomers is typically achieved through a two-step process: the formation of the corresponding phenylenediacetonitrile intermediate, followed by its hydrolysis to the diacetic acid. This method provides a reliable route to all three isomers.

Rationale for the Synthetic Pathway

The choice of a dinitrile intermediate is strategic. The cyanation of benzylic halides is a robust and high-yielding reaction. The subsequent hydrolysis of the nitrile groups to carboxylic acids is a well-established transformation that can be performed under acidic or basic conditions. This two-step approach is generally more efficient and provides better overall yields compared to direct carboxylation methods.

Experimental Workflow

Caption: General synthetic workflow for phenylenediacetic acid isomers.

Detailed Protocol: Synthesis of this compound

Step 1: Synthesis of 1,3-Bis(cyanomethyl)benzene (m-Phenylenediacetonitrile)

-

Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, addition funnel, and condenser, prepare a solution of sodium cyanide (2.1 equivalents) in water.

-

Reagent Addition: In the addition funnel, place a solution of m-xylylene dichloride (1 equivalent) in a suitable solvent such as dimethylformamide.

-

Reaction Execution: Heat the sodium cyanide solution to 60-65°C. Add the m-xylylene dichloride solution dropwise while maintaining the reaction temperature. The reaction is exothermic.

-

Work-up: After the addition is complete, continue heating for an additional hour. Cool the mixture and pour it into a large volume of water to precipitate the product.

-

Purification: Filter the solid, wash thoroughly with water, and dry. The crude m-phenylenediacetonitrile can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis of m-Phenylenediacetonitrile to this compound

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the synthesized m-phenylenediacetonitrile.

-

Reagent Addition: Add a solution of aqueous sulfuric acid (e.g., 50% v/v).

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture in an ice bath to precipitate the this compound.

-

Purification: Filter the solid product, wash with cold water, and dry. Recrystallization from water or an ethanol/water mixture can be performed for further purification.

Analytical Characterization: Distinguishing the Isomers

The structural differences between the ortho, meta, and para isomers of phenylenediacetic acid give rise to distinct spectroscopic and chromatographic profiles.

High-Performance Liquid Chromatography (HPLC)

HPLC is an effective technique for the separation and quantification of the PDA isomers. The choice of stationary and mobile phases is critical for achieving baseline separation.

Protocol for Isomeric Separation:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic buffer is crucial for suppressing the ionization of the carboxylic acid groups, leading to better peak shape and retention.[5][6]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm).

-

Rationale: The different polarities and hydrophobicities of the isomers, arising from their distinct dipole moments and molecular shapes, allow for their separation on a C18 column. The para isomer, being the most symmetric and often the least polar, may elute differently from the more polar ortho and meta isomers.

Caption: Workflow for the HPLC analysis of phenylenediacetic acid isomers.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is a powerful tool for distinguishing between the PDA isomers. The key diagnostic region is the "fingerprint" region, particularly between 650 and 900 cm⁻¹, which corresponds to the C-H out-of-plane bending vibrations of the substituted benzene ring.[7][8]

-

Ortho-isomer: Typically shows a strong absorption band around 750 cm⁻¹.

-

Meta-isomer: Characterized by two distinct bands, one around 690-710 cm⁻¹ and another around 750-810 cm⁻¹.

-

Para-isomer: Exhibits a single strong absorption band in the range of 810-840 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed structural information.

-

¹H NMR: The aromatic region of the ¹H NMR spectrum is highly informative. The symmetry of the para-isomer results in a simple AA'BB' system (two doublets). The meta-isomer will show a more complex splitting pattern with four distinct aromatic protons. The ortho-isomer will also display a complex pattern for its four adjacent aromatic protons. The methylene protons of the acetic acid groups will appear as singlets, with their chemical shifts being subtly influenced by their position on the ring.

-

¹³C NMR: The number of distinct signals in the ¹³C NMR spectrum reflects the symmetry of the molecule. The para-isomer will show only four signals (two for the aromatic carbons and two for the acetic acid group carbons). The meta- and ortho-isomers, being less symmetric, will exhibit a larger number of signals.

Applications in Drug Discovery and Development

Phenylacetic acid and its derivatives have emerged as valuable scaffolds in medicinal chemistry. Their ability to engage in various biological interactions makes them attractive starting points for the design of novel therapeutic agents.

Phenylenediacetic Acid Derivatives as Enzyme Inhibitors

The di-acid functionality of PDAs makes them suitable for targeting the active sites of enzymes that recognize dicarboxylate substrates.

Case Study: Phenyl Diketo-Acids as Inhibitors of M. tuberculosis Malate Synthase

While not directly phenylenediacetic acids, closely related phenyl diketo-acid derivatives have been identified as potent inhibitors of malate synthase (GlcB) from Mycobacterium tuberculosis.[9] This enzyme is crucial for the bacterium's survival on fatty acid carbon sources, making it an attractive target for novel anti-tuberculosis drugs. The diketo-acid moiety chelates the active site magnesium ion, mimicking the binding of the natural substrate, glyoxylate. This example highlights the potential of the broader class of phenyl-dicarboxylic acids in targeting metalloenzymes.

Modulation of Protein-Protein Interactions

The rigid yet adaptable framework of phenylenediacetic acid derivatives can be exploited to disrupt protein-protein interactions (PPIs), which are implicated in numerous diseases.

Case Study: 1,4-Bis(arylsulfonamido)-benzene-N,N'-diacetic Acids as Keap1-Nrf2 Inhibitors

Derivatives of p-phenylenediacetic acid have been investigated as inhibitors of the Keap1-Nrf2 PPI.[1] The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. In the presence of the inhibitor, the Keapax1-Nrf2 interaction is disrupted, leading to the stabilization and activation of Nrf2 and the subsequent expression of antioxidant genes. These compounds represent a promising class of cytoprotective agents.

Caption: Mechanism of Keap1-Nrf2 inhibition by p-phenylenediacetic acid derivatives.

Conclusion

This compound and its isomers are versatile chemical entities with a rich and expanding profile of applications. Their distinct structural features, which are readily distinguishable through standard analytical techniques, dictate their utility in materials science and, increasingly, in drug discovery. The ability of their derivatives to modulate enzyme activity and disrupt protein-protein interactions underscores their potential as foundational scaffolds for the development of novel therapeutics. This guide has provided a comprehensive overview of the synthesis, characterization, and application of these important molecules, with the aim of empowering researchers to leverage their unique properties in their scientific pursuits.

References

- BenchChem. (n.d.). Synthesis routes of 1,4-Phenylenediacetonitrile.

-

Chen, Y., et al. (2019). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PubMed Central. [Link]

- Guidechem. (n.d.). 1,4-Phenylenediacetonitrile 622-75-3 wiki.

- Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. OUCI.

-

Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing. [Link]

- BenchChem. (n.d.). A Comparative Analysis of Ortho, Meta, and Para Nitrobenzamide Isomers: A Guide for Researchers.

- Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.

- ResearchGate. (n.d.). (PDF) Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.

- Patsnap. (n.d.). 1,4-Phenylenediacetonitrile (CAS 622-75-3): A Key Intermediate for Chemical Synthesis.

- ResearchGate. (n.d.). Schematic representation of 1,3-phenylene diacetonitrile MIL-68(In).

- ChemRxiv. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para- isomers using infrared ion spectroscopy.

- Organic Syntheses. (n.d.). diphenylacetonitrile - Organic Syntheses Procedure.

- Organic Syntheses. (n.d.). phenylacetic acid - Organic Syntheses Procedure.

- BenchChem. (n.d.). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.

- SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC.

- ChemicalBook. (n.d.). 1,4-Phenylenediacetonitrile | 622-75-3.

- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.

- ChemicalBook. (n.d.). 1,3-PHENYLENEDIACETIC ACID(19806-17-8) 13C NMR spectrum.

- ChemicalBook. (n.d.). 1,2-Phenylenediacetonitrile CAS#: 613-23-0.

- Ambeed.com. (n.d.). 19806-17-8 | this compound | Aryls.

-

PubChem. (n.d.). This compound. [Link]

- Google Patents. (n.d.). US4138429A - Process for the manufacture of o-phenylenediacetonitrile.

-

Al-Shwaiyat, M. K. A., et al. (2017). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]

-

Kagechika, H., et al. (2000). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed. [Link]

- GSRS. (n.d.). This compound.

-

Lu, G., et al. (2012). Structure-guided Discovery of Phenyl diketo-acids as Potent Inhibitors of M. tuberculosis Malate Synthase. PubMed Central. [Link]

-

Thermo Fisher Scientific. (2022, May 16). HPLC Method Development Step by Step [Video]. YouTube. [Link]

-

PubChem. (n.d.). 1,3-Benzenediacetonitrile. [Link]

- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Phenyl-1,3,5-pentanetricarbonitrile.

- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.

- Wiley. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.

- ResearchGate. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review).

- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209).

- ChemicalBook. (n.d.). Phenylacetic acid(103-82-2) 13C NMR spectrum.

- Google Patents. (n.d.). US4220592A - Synthesis of substituted phenylacetic acid.

- BenchChem. (n.d.). Application Note: HPLC Method for the Separation of 2-Methylcyclohexanecarboxylic Acid Isomers.

- ResearchGate. (n.d.). Synthesis of Some Pyridazinylacetic Acid Derivatives as a Novel Class of Monoamine Oxidase-A Inhibitors.

-

Akazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

-

Al-Obaid, A. M., et al. (1993). Hydrolysis of nipecotic acid phenyl esters. PubMed. [Link]

- MDPI. (n.d.). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.

-

Hu, H. C., et al. (2012). Targeting Inactive Enzyme Conformation: Aryl Diketoacid Derivatives as a New Class of PTP1B Inhibitors. PubMed Central. [Link]

- BOC Sciences. (n.d.). CAS 7325-46-4 p-Phenylenediacetic acid.

- Sigma-Aldrich. (n.d.). 1,3-Phenylenediacetic acid 97 19806-17-8.

Sources

- 1. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3-PHENYLENEDIACETIC ACID(19806-17-8) 13C NMR spectrum [chemicalbook.com]

- 3. This compound | C10H10O4 | CID 29788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 6. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectrometry-based identification of ortho -, meta - and para -isomers using infrared ion spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D0AN01119C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Structure-guided Discovery of Phenyl diketo-acids as Potent Inhibitors of M. tuberculosis Malate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 19806-17-8 properties and hazards

An In-Depth Technical Guide to 1,3-Phenylenediacetic Acid (CAS 19806-17-8)

Introduction

1,3-Phenylenediacetic acid (CAS 19806-17-8), also known as m-phenylenediacetic acid, is an organic compound featuring a benzene ring substituted with two acetic acid groups at the meta positions. This symmetrical dicarboxylic acid serves as a versatile building block in several areas of chemical and materials science research. Its rigid aromatic core, combined with the reactive carboxylic acid functionalities, makes it a valuable component in the synthesis of polymers, metal-organic frameworks (MOFs), and for the functionalization of biomacromolecules. This guide provides a comprehensive overview of its properties, synthesis, key research applications, and associated hazards for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

1,3-Phenylenediacetic acid is a white to light yellow crystalline powder under standard conditions.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [2][3] |

| Molecular Weight | 194.18 g/mol | [2][3] |

| Appearance | White to light yellow/fine crystalline powder | [1] |

| Melting Point | 175-177 °C | [1][3] |

| Solubility | Slightly soluble in water. Soluble in methanol. | [1] |

| pKa | 3.93 ± 0.10 (Predicted) | [1] |

| CAS Number | 19806-17-8 | [2][3] |

| EC Number | 243-332-3 | [2][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of 1,3-phenylenediacetic acid. The following table summarizes key spectroscopic data.

| Spectroscopy | Key Features |

| ¹H NMR | Spectral data is available for this compound, which can be used to confirm the proton environments of the aromatic and acetic acid moieties. |

| ¹³C NMR | Carbon-13 NMR data is available and can be used to identify all unique carbon atoms in the molecule. |

| FTIR | The infrared spectrum will show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch, and C-H stretches of the aromatic ring and methylene groups. |

| Mass Spectrometry | The mass spectrum can be used to confirm the molecular weight of the compound. |

Synthesis of 1,3-Phenylenediacetic Acid

A common and effective method for the synthesis of 1,3-phenylenediacetic acid is the acid-catalyzed hydrolysis of 1,3-benzenediacetonitrile.

Synthesis Pathway

Caption: Synthesis of 1,3-Phenylenediacetic Acid via Hydrolysis.

Detailed Synthesis Protocol

This protocol is based on a general procedure for the hydrolysis of dinitriles.[4]

Materials:

-

1,3-Benzenediacetonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Acid Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully and slowly add 25 mL of concentrated sulfuric acid to 35 mL of deionized water. Caution: This is a highly exothermic process; perform this addition slowly and with cooling.

-

Addition of Starting Material: To the diluted sulfuric acid solution, add 24 g of 1,3-benzenediacetonitrile.

-

Reaction: Heat the reaction mixture to reflux with stirring. Maintain the reflux for approximately 1.5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool slightly before pouring it into 200 mL of ice water. This will cause the 1,3-phenylenediacetic acid to precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the crystals with cold deionized water to remove any remaining acid and impurities.

-

Drying: Dry the purified product under reduced pressure at 100 °C for 1 hour to yield the final 1,3-phenylenediacetic acid.

Research Applications

The bifunctional nature of 1,3-phenylenediacetic acid makes it a valuable linker molecule in various research applications, most notably in the functionalization of biomaterials and the synthesis of coordination polymers.

Functionalization of Collagen for Hydrogel Formation

A significant application of 1,3-phenylenediacetic acid is in the chemical crosslinking of type I collagen to form biocompatible hydrogels for mineralized tissue applications. This process enhances the thermo-mechanical properties and stability of the collagen.

Mechanism of Action:

The crosslinking mechanism involves a two-step process. First, the carboxylic acid groups of 1,3-phenylenediacetic acid are activated using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, typically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a more reactive NHS-ester intermediate. Subsequently, the NHS-activated 1,3-phenylenediacetic acid reacts with the primary amine groups of lysine residues on the collagen protein chains via nucleophilic addition, forming stable amide bonds and creating a covalently crosslinked hydrogel network.

Caption: Workflow for Collagen Hydrogel Formation.

Experimental Protocol for Collagen Functionalization:

This protocol is adapted from a published study on the formation of triple-helical collagen hydrogels.

Materials:

-

Type I Collagen

-

1,3-Phenylenediacetic acid

-

N-hydroxysuccinimide (NHS)

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Collagen Solution Preparation: Prepare a solution of type I collagen in an appropriate acidic buffer (e.g., dilute acetic acid) to ensure the triple-helical conformation is maintained.

-

Activation of 1,3-Phenylenediacetic Acid: In a separate container, dissolve 1,3-phenylenediacetic acid, NHS, and EDC in a suitable buffer to create the NHS-activated crosslinker solution. The molar ratios of these components can be adjusted to control the degree of crosslinking.

-

Crosslinking Reaction: Mix the NHS-activated 1,3-phenylenediacetic acid solution with the collagen solution. The pH of the resulting mixture should be adjusted to approximately 6.5 to facilitate the nucleophilic addition reaction.

-

Hydrogel Formation: Incubate the reaction mixture overnight at room temperature with gentle shaking to allow for the complete formation of the covalent network, resulting in a stable hydrogel.

The resulting hydrogels exhibit improved thermal stability and mechanical properties compared to those crosslinked with EDC alone, which is attributed to the intermolecular covalent incorporation of the rigid aromatic segment of 1,3-phenylenediacetic acid. These biocompatible hydrogels are promising materials for applications in mineralized tissue engineering.

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

1,3-Phenylenediacetic acid can act as an organic linker in the synthesis of coordination polymers and MOFs.[1] The carboxylate groups can coordinate with metal ions to form extended network structures. The geometry of the 1,3-substitution pattern influences the resulting topology of the coordination polymer. For example, the hydrothermal reaction of 1,3-phenylenediacetic acid with zinc nitrate and a co-ligand has been shown to produce a 2D network structure.[1] The properties of these materials, such as their thermal stability and photoluminescence, are of interest for various applications.[1]

Hazards and Safety

1,3-Phenylenediacetic acid is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[5][6]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[5][6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[5][6]

Hazard Statements:

Precautionary Statements:

A comprehensive set of precautionary statements should be followed when handling this compound, including:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and Storage

-

Handling: Avoid breathing dust, vapor, mist, or gas.[5] Avoid contact with skin and eyes.[5] Use only in a chemical fume hood.[5]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[5] Keep in a cool place.

Toxicological Information

While the toxicological properties of 1,3-phenylenediacetic acid have not been fully investigated, it is known to be an irritant to the eyes, skin, and respiratory system.[5] May be harmful if ingested, absorbed through the skin, or inhaled.[5] There is no specific LD50 data readily available from the reviewed sources.

Conclusion

1,3-Phenylenediacetic acid is a valuable and versatile difunctional organic compound with significant applications in materials science and biomaterials engineering. Its ability to act as a rigid crosslinker for collagen to form robust hydrogels highlights its potential in biomedical applications. Furthermore, its utility as a linker in the synthesis of coordination polymers opens avenues for the development of novel materials with tailored properties. Researchers and scientists working with this compound should adhere to strict safety protocols due to its irritant nature. Further investigation into its broader biological activities and toxicological profile would be beneficial for expanding its applications.

References

-

Makosza, M., & Jonczyk, A. (n.d.). 2-PHENYLBUTYRONITRILE. Organic Syntheses Procedure. Retrieved from [Link]

-

Ligand geometry-driven formation of different coordination polymers from Zn(NO3)2, 1,4-bpeb and phenylenediacetic acids. CrystEngComm (RSC Publishing). Retrieved from [Link]

-

A 5-fold Interpenetrated and Porous Dia-net Metal-Organic Framework Constrcuted from Long and Linear Phenyl-carboxylate Linkers. Corpus Publishers. Retrieved from [Link]

-

This compound | C10H10O4 | CID 29788. PubChem. Retrieved from [Link]

-

Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. PubMed Central. Retrieved from [Link]

-

Phosphinic Acid Based Linkers: Building Blocks in Metal–Organic Framework Chemistry. Jan Demel. Retrieved from [Link]

-

Linker engineering in metal–organic frameworks for dark photocatalysis. RSC Publishing. Retrieved from [Link]

- Process for the preparation of amino-1,3 benzenediol. Google Patents.

-

Linker engineering in UiO-68-type metal–organic frameworks for the photocatalytic thioamide cyclization. Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]

-

1,3-Phenylenediacetic acid, 1 X 5 g (P23350-5G). Alkali Scientific. Retrieved from [Link]

Sources

- 1. Ligand geometry-driven formation of different coordination polymers from Zn(NO3)2, 1,4-bpeb and phenylenediacetic acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. 1,3-フェニレン二酢酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1,3-Phenylenediacetic acid 97 19806-17-8 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound | C10H10O4 | CID 29788 - PubChem [pubchem.ncbi.nlm.nih.gov]

m-Phenylenediacetic acid molecular weight and formula

An In-Depth Technical Guide to m-Phenylenediacetic Acid for Advanced Research Applications

Introduction

This compound, also known as 1,3-phenylenediacetic acid, is a dicarboxylic acid derivative of benzene. While not as extensively characterized in applied literature as its para-isomer, its unique 1,3-substitution pattern offers a distinct geometric vector for chemical synthesis, making it a valuable building block for researchers in materials science, polymer chemistry, and drug discovery. The two acetic acid moieties, separated by the meta-substituted phenyl ring, provide a rigid yet versatile scaffold for constructing complex molecular architectures, from metal-organic frameworks (MOFs) to novel pharmaceutical intermediates.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond basic data to provide a Senior Application Scientist's perspective on the molecule's core properties, analytical characterization, synthesis, and potential applications, emphasizing the rationale behind experimental methodologies.

Core Molecular and Physicochemical Profile

The foundational step in utilizing any chemical building block is a thorough understanding of its intrinsic properties. These data govern everything from reaction stoichiometry and solvent selection to purification strategies and storage conditions.

This compound is an achiral molecule with a molecular weight of 194.18 g/mol and the chemical formula C₁₀H₁₀O₄.[1][2] Its IUPAC name is 2-[3-(carboxymethyl)phenyl]acetic acid.[1] The compound is a white to off-white crystalline powder, a physical form that suggests a well-ordered solid-state lattice, which is consistent with its relatively high melting point of 175-177 °C.[3] This thermal stability is crucial for its use in reactions that may require elevated temperatures, such as polymerization.

Table 1: Key Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2][3] |

| CAS Number | 19806-17-8 | [1] |

| IUPAC Name | 2-[3-(carboxymethyl)phenyl]acetic acid | [1] |

| Synonyms | 1,3-Phenylenediacetic acid, m-Benzenediacetic acid | [3] |

| Appearance | White to light yellow fine crystalline powder | [3] |

| Melting Point | 175-177 °C | [3] |

| Solubility | Slightly soluble in water | [3] |

Analytical Characterization: A Protocol for Purity and Quantification

Verifying the purity and identity of a starting material is a non-negotiable step in any research workflow. For a molecule like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard. The phenyl ring acts as an excellent chromophore, allowing for sensitive detection, while the carboxylic acid groups provide the necessary polarity for robust separation via reversed-phase chromatography.

Expertise in Method Development

The choice of a C18 column is deliberate; its nonpolar stationary phase provides strong hydrophobic interactions with the phenyl ring of the analyte. The mobile phase, a mixture of an aqueous acid and an organic solvent like acetonitrile, is designed to modulate the retention of the analyte. The acid (e.g., trifluoroacetic acid or phosphoric acid) serves to suppress the ionization of the carboxylic acid groups (pKa ≈ 3.9), ensuring a single, well-defined analyte form that produces a sharp, symmetrical peak.[3] UV detection is optimal around 254 nm, a common wavelength for aromatic compounds.

Workflow for Purity Assessment by HPLC-UV

Caption: HPLC-UV workflow for purity analysis of this compound.

Detailed HPLC-UV Protocol

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve this compound in methanol or a 1:1 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution.

-

Further dilute this stock to a working concentration of approximately 50-100 µg/mL using the initial mobile phase composition.

-

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

-

Filter and degas both phases prior to use.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-12 min: 5% to 95% B

-

12-14 min: 95% B

-

14-15 min: 95% to 5% B

-

15-20 min: 5% B (re-equilibration)

-

-

-

System Validation and Analysis:

-

Perform a blank injection (mobile phase) to ensure no system contamination.

-

Inject the prepared sample. The retention time will be dependent on the specific column and system but should be consistent.

-

Purity is determined by calculating the peak area percentage: (Area of Main Peak / Total Area of All Peaks) * 100. A purity level of >97% is common for commercially available reagents.

-

Synthesis and Purification

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and scale-up strategies. A common laboratory-scale synthesis involves the acid-catalyzed hydrolysis of the corresponding dinitrile precursor, 1,3-benzenediacetonitrile.[3]

Chemical Rationale

The nitrile groups (-C≡N) are susceptible to hydrolysis under strong acidic conditions (e.g., aqueous sulfuric acid) and heat. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and tautomerization steps first yields an amide intermediate, which is then further hydrolyzed to the carboxylic acid, releasing ammonium sulfate as a byproduct. This two-step hydrolysis for each nitrile group is a robust and high-yielding transformation.

Synthesis and Purification Workflow

Sources

A Technical Guide to the Solubility of m-Phenylenediacetic Acid for Researchers and Drug Development Professionals

Introduction: Understanding the Significance of m-Phenylenediacetic Acid and Its Solubility

This compound (m-PDA), a dicarboxylic acid derivative of benzene, serves as a crucial building block in various chemical syntheses, including those of active pharmaceutical ingredients (APIs). Its structural isomer, p-phenylenediacetic acid, is recognized for its utility in the preparation of fluorescent whitening agents and as a component in metal-organic frameworks (MOFs).[1][2][3] While direct applications of m-PDA in drug products are less commonly documented than its para-isomer, its role as a potential intermediate and a structural motif in medicinal chemistry underscores the importance of understanding its physicochemical properties.

Solubility is a fundamental characteristic of any compound being considered for pharmaceutical development. It directly influences bioavailability, formulation strategies, and the overall efficacy of a drug substance. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility in various solvent systems is paramount for efficient process development, from synthesis and purification to formulation and administration. This guide provides an in-depth exploration of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties dictate how the molecule interacts with different solvents.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | [4] |

| Molecular Weight | 194.18 g/mol | [4] |

| IUPAC Name | 2-[3-(carboxymethyl)phenyl]acetic acid | [4] |

| CAS Number | 19806-17-8 | [4] |

| Appearance | Solid powder | MedKoo Biosciences |

Table 1: Physicochemical Properties of this compound.

The presence of two carboxylic acid groups makes this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor. These characteristics suggest a higher affinity for polar solvents.

Solubility Profile of this compound: A Qualitative and Quantitative Overview

Qualitative Solubility:

-

Soluble in: Dimethyl sulfoxide (DMSO).[5]

-

Likely Soluble in: Other polar aprotic solvents (e.g., Dimethylformamide - DMF) and polar protic solvents (e.g., alcohols), based on its chemical structure.

-

Slightly Soluble to Insoluble in: Nonpolar solvents (e.g., hexane, toluene) due to the significant polarity mismatch.

-

Water Solubility: Expected to be low, a common characteristic for many organic acids with a significant hydrocarbon backbone.

Quantitative Solubility Data:

A comprehensive, experimentally determined quantitative solubility profile is crucial for practical applications. The following table is presented as a template for researchers to populate with their own experimental data, determined using the standardized protocol provided in the subsequent section.

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (g/L at 25°C) |

| Water | Polar Protic | Low | Data to be determined |

| Methanol | Polar Protic | Moderate to High | Data to be determined |

| Ethanol | Polar Protic | Moderate to High | Data to be determined |

| Acetone | Polar Aprotic | Moderate | Data to be determined |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | Data to be determined |

| Dichloromethane | Nonpolar | Low | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data to be determined |

Table 2: Template for Quantitative Solubility Data of this compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method.[6] This method involves equilibrating an excess amount of the solid compound in a specific solvent at a controlled temperature and then measuring the concentration of the dissolved solute in the supernatant.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol is designed to be a self-validating system, providing a reliable means to generate accurate solubility data.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometer.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Then, centrifuge the vials at a moderate speed to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.

-

Dilution: If necessary, accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Experimental Workflow Diagram

Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing the Solubility of this compound

Several factors can significantly impact the solubility of this compound:

-

Solvent Polarity: As a polar molecule with two carboxylic acid groups, m-PDA will exhibit higher solubility in polar solvents that can engage in hydrogen bonding and dipole-dipole interactions. The principle of "like dissolves like" is a primary determinant of its solubility profile.

-

pH: The solubility of this compound in aqueous solutions will be highly pH-dependent. As a dicarboxylic acid, it will exist in its protonated, less soluble form at low pH. As the pH increases, the carboxylic acid groups will deprotonate to form carboxylates, which are significantly more water-soluble.

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning that solubility increases with increasing temperature. However, this must be determined experimentally for each solute-solvent system.

-

Crystal Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is crucial to characterize the solid form of m-Phenylenediaciacetic acid used in solubility studies to ensure consistency and reproducibility.

Relevance in Drug Development

The solubility of this compound, and similar dicarboxylic acid-containing molecules, is of significant interest in drug development for several reasons:

-

Pharmaceutical Intermediates: Phenylacetic acid and its derivatives are used in the synthesis of various pharmaceuticals.[7] Understanding the solubility of intermediates like m-PDA is critical for optimizing reaction conditions, purification processes (such as crystallization), and overall process efficiency.

-

Formulation of Poorly Soluble Drugs: The acidic nature of m-PDA allows for salt formation with basic drugs. This can be a strategy to improve the solubility and dissolution rate of a poorly water-soluble basic active pharmaceutical ingredient.

-

Co-crystals and Co-formers: Dicarboxylic acids are excellent co-formers for creating co-crystals of APIs. Co-crystallization can modify the physicochemical properties of a drug, including its solubility, stability, and bioavailability, without altering its chemical structure.

Conclusion: A Call for Experimental Data

While theoretical principles provide a strong framework for understanding the solubility of this compound, there is a clear need for robust, experimentally determined quantitative data. This guide has provided the foundational knowledge and a detailed, authoritative protocol to empower researchers and drug development professionals to generate this critical information. By systematically determining and sharing solubility data, the scientific community can accelerate the development of new chemical entities and pharmaceutical formulations that rely on this compound and related structures. The methodologies and principles outlined herein serve as a comprehensive resource to ensure the scientific integrity and logical progression of such endeavors.

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (URL: [Link])

-

Alkemist. p-Phenylenediacetic Acid | 98% Purity | MOF Linker & Cross-Coupling. (URL: [Link])

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 29788, this compound. (URL: [Link])

-

Wikipedia. Phenylacetic acid. (URL: [Link])

Sources

- 1. 7325-46-4 | CAS DataBase [m.chemicalbook.com]

- 2. This compound | C10H10O4 | CID 29788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction | Rowan [rowansci.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Researcher's Guide to the Safe Handling of m-Phenylenediacetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding m-Phenylenediacetic Acid in Research and Development

This compound, with the chemical formula C₁₀H₁₀O₄, is a dicarboxylic acid derivative of benzene. In the realm of pharmaceutical and materials science, it serves as a versatile building block, or synthon. Its rigid phenylene backbone and reactive carboxylic acid functionalities make it a valuable component in the synthesis of a wide array of molecules, from novel polymers to complex pharmaceutical intermediates. The precise arrangement of the acetic acid groups in the meta position on the benzene ring imparts specific conformational properties to the molecule, influencing its reactivity and the architecture of the resulting superstructures.

This guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the safety considerations and handling protocols for this compound. Moving beyond a simple recitation of safety data sheet (SDS) information, we will delve into the rationale behind these protocols, grounding them in the physicochemical properties of the compound. By fostering a deeper understanding of the "why," this guide aims to empower scientists to not only follow procedures but also to make informed decisions to ensure a safe and efficient research environment.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. For this compound, the primary hazards identified through Globally Harmonized System (GHS) classifications are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2]

GHS Hazard Profile

The following table summarizes the GHS hazard classifications for this compound:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory[1][2]

The causality behind these classifications lies in the acidic nature of the two carboxylic acid groups. These groups can readily donate protons, leading to localized changes in pH upon contact with biological tissues. This can disrupt cell membranes and proteins, leading to the observed irritation.

The Logic of Hazard Response: A Visual Guide

The following diagram illustrates the logical flow from hazard identification to the appropriate response measures. Understanding this workflow is crucial for developing a proactive safety culture.

Caption: Logical workflow from hazard identification to response for this compound.

Chapter 2: Physicochemical Properties and Their Safety Implications

A comprehensive understanding of a compound's physical and chemical properties is paramount for its safe handling and for predicting its behavior under various experimental conditions.

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₁₀H₁₀O₄[1][2][3] | Provides the elemental composition. |

| Molecular Weight | 194.19 g/mol [4] | Necessary for accurate weighing and solution preparation. |

| Appearance | White to off-white crystalline powder | As a powder, it poses an inhalation hazard. |

| Melting Point | 175-177 °C[5] | Indicates thermal stability at typical laboratory temperatures. |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone[1] | Informs the choice of solvents for reactions and cleaning, as well as potential for aqueous waste contamination. |

| Decomposition Products | Under fire conditions, may produce carbon monoxide (CO) and carbon dioxide (CO₂)[6][7] | Dictates the appropriate fire-fighting measures and the need for respiratory protection in case of a fire. |

Chapter 3: Safe Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure.

-

Eye Protection: Chemical safety goggles are mandatory.[8] Standard safety glasses do not provide a sufficient seal to protect against fine powders.

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[8] It is crucial to inspect gloves for any signs of degradation or perforation before use.

-

Body Protection: A laboratory coat should be worn to protect against accidental skin contact.

-

Respiratory Protection: When handling significant quantities of the powder or when there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[5] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Engineering Controls

Engineering controls are designed to remove the hazard at the source.

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] This is the most effective way to prevent inhalation of the dust.

Step-by-Step Weighing and Handling Procedure

-

Preparation: Don all required PPE. Ensure the chemical fume hood is operational.

-

Staging: Place a weigh boat, spatula, and the container of this compound inside the fume hood.

-

Dispensing: Carefully open the container. To minimize dust formation, avoid pouring the powder from a height. Use a spatula to gently transfer the desired amount to the weigh boat.

-

Closing: Securely close the container of this compound immediately after dispensing.

-

Cleaning: Gently wipe down the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as contaminated waste.

-

Transport: If the weighed material needs to be transported outside the fume hood, ensure it is in a sealed container.

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9][10] The acidic protons of this compound can react exothermically with bases. Strong oxidizing agents can potentially lead to vigorous and hazardous reactions.

Chapter 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

| Exposure Route | First-Aid Protocol | Rationale |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] | Rapid and thorough irrigation is essential to dilute and remove the irritant, minimizing damage to the cornea. |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation develops, seek medical attention.[8] | Prompt removal of the compound and washing helps to neutralize the acid and prevent prolonged contact that can lead to more severe irritation. |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[8] | Removing the individual from the source of exposure is the first priority. Medical evaluation is necessary to assess for respiratory tract irritation. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] | Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove any remaining material. |

Accidental Release Measures: A Step-by-Step Protocol for Spill Cleanup

-

Evacuate and Secure: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the area.

-

Assess the Situation: From a safe distance, assess the extent of the spill and any immediate dangers.

-

Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection if necessary.

-

Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust.[7] Place the swept material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Once the bulk of the material is removed, decontaminate the spill area with a damp cloth. Be mindful that this compound is only slightly soluble in water. Using a cloth dampened with a suitable solvent like ethanol may be more effective.

-

Dispose of Waste: All contaminated materials, including PPE, should be placed in a sealed bag and disposed of as hazardous waste according to institutional and local regulations.

-

Report the Incident: Report the spill to your laboratory supervisor and the appropriate environmental health and safety office.

Conclusion: A Commitment to a Culture of Safety

This compound is a valuable tool in the arsenal of the research scientist and drug development professional. Its potential hazards, while significant, can be effectively managed through a combination of knowledge, careful planning, and consistent adherence to safety protocols. This guide has aimed to provide not just the "what" but the "why" behind these procedures, fostering a deeper understanding that is the cornerstone of a robust safety culture. By integrating these principles into daily laboratory practice, researchers can confidently and safely unlock the synthetic potential of this important molecule.

References

-

PubChem. This compound | C10H10O4 | CID 29788. [Link]

-

Loba Chemie. PHENYLACETIC ACID MSDS CAS No: 103-82-2 MSDS. [Link]

-

EHSO. Spill Control/Emergency Response - EHSO Manual 2025-2026. [Link]

-

PubChem. Phenylacetic Acid | C8H8O2 | CID 999. [Link]

-

Scribd. Lab Safety: Phenylacetic Acid Info | PDF | Personal Protective Equipment. [Link]

-

University of Utah. Acid Handling. [Link]

-

Wikipedia. Phenylacetic acid. [Link]

-

PubMed Central. Phenylacetic acid metabolic genes are associated with Mycobacteroides abscessus dominant circulating clone 1. [Link]

-

Princeton EHS. Chemical Spill Procedures | Office of Environmental Health and Safety. [Link]

-

DC Chemicals. This compound|19806-17-8|MSDS. [Link]

-

Journal of Experimental Botany. Phenylacetic acid metabolism in land plants: novel pathways and metabolites. [Link]

-

PubChem. This compound | C10H10O4 | CID 29788. [Link]

-

University of Toronto. Chemical Spill Procedures - Environmental Health & Safety. [Link]

-

SMPDB. Phenylacetate Metabolism. [Link]

-

FIU Environmental Health and Safety. Spill Response Procedures. [Link]

-

gsrs. This compound. [Link]

Sources

- 1. p-Phenylenediacetic Acid | 98% Purity | MOF Linker & Cross-Coupling | Alkemist [alkemist.org]

- 2. This compound | C10H10O4 | CID 29788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. 1,3-苯二乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. dcchemicals.com [dcchemicals.com]

A Technical Guide to the Potential Research Applications of m-Phenylenediacetic Acid

Abstract

m-Phenylenediacetic acid (m-PDA), a seemingly simple aromatic dicarboxylic acid, possesses a unique structural architecture that makes it a highly versatile building block in several advanced research domains. Its meta-substitution pattern and the flexibility of its acetic acid moieties are key to its utility. This guide provides an in-depth analysis of m-PDA's core properties and explores its established and potential applications in polymer science, coordination chemistry, and medicinal chemistry. We will delve into the causality behind its use in these fields, provide detailed experimental workflows, and present a forward-looking perspective on its untapped potential.

The Molecular Architecture of this compound and Its Implications

This compound, systematically named 2,2'-(1,3-phenylene)diacetic acid, has the chemical formula C10H10O4.[1][2] Its structure is characterized by a benzene ring with two acetic acid groups attached at the 1 and 3 positions. This meta-orientation is crucial as it imparts a non-linear, bent geometry to the molecule. Furthermore, the methylene (-CH2-) groups connecting the carboxyl functions to the phenyl ring provide significant conformational flexibility.[3] This combination of a rigid aromatic core and flexible side chains is the primary driver of its diverse applications.

Key Molecular Properties:

| Property | Value | Source |

| Molecular Weight | 194.18 g/mol | [1] |

| Melting Point | 175-177 °C | [4] |

| Solubility | Slightly soluble in water; soluble in methanol. | [4] |

| IUPAC Name | 2-[3-(carboxymethyl)phenyl]acetic acid | [1] |

The presence of two carboxylic acid groups allows m-PDA to act as a difunctional monomer, capable of undergoing condensation reactions to form larger polymeric structures. The meta-substitution pattern influences the packing of these polymer chains, often leading to materials with improved solubility and processability compared to their para-substituted counterparts.[5]

Core Applications in Polymer Science

The dicarboxylic nature of m-PDA makes it an excellent monomer for step-growth polymerization, particularly in the synthesis of high-performance polyamides and polyesters.

A Monomer for High-Performance Polyamides

Aromatic polyamides, or aramids, are known for their exceptional thermal stability and mechanical strength.[6] However, those synthesized from linear, para-substituted monomers can be difficult to process due to their high melting points and poor solubility.[5] The introduction of m-PDA into the polymer backbone disrupts the chain regularity and packing, which can lead to enhanced solubility and a more manageable processing window without significantly compromising thermal stability.[5]

The synthesis of polyamides typically involves the condensation reaction between a diacid and a diamine.[6][7] In the case of m-PDA, it can be reacted with various aromatic or aliphatic diamines to produce a range of polyamides with tailored properties.

Experimental Workflow: Synthesis of a Polyamide from this compound

This protocol outlines a general procedure for the synthesis of a polyamide via direct polycondensation.

Materials:

-

This compound (m-PDA)

-

An aromatic diamine (e.g., 4,4'-oxydianiline)

-

N-Methyl-2-pyrrolidone (NMP)

-

Pyridine

-

Triphenyl phosphite (TPP)

-

Calcium chloride (CaCl2)

-

Methanol

Procedure:

-

In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve m-PDA, the aromatic diamine, and calcium chloride in a mixture of NMP and pyridine.

-

Stir the mixture at room temperature under a nitrogen atmosphere until all components are fully dissolved.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add triphenyl phosphite to the cooled solution while stirring vigorously.

-

After the addition is complete, heat the reaction mixture to 100-120°C and maintain this temperature for 3-4 hours.

-

Allow the viscous solution to cool to room temperature.

-

Precipitate the polymer by pouring the solution into a large volume of methanol with vigorous stirring.

-

Collect the fibrous polymer precipitate by filtration.

-

Wash the polymer thoroughly with hot methanol and then water to remove any residual solvent and by-products.

-

Dry the polyamide product in a vacuum oven at 80-100°C until a constant weight is achieved.

Causality: The use of the Yamazaki-Higashi reaction conditions (TPP and pyridine in NMP) is a common and effective method for direct polyamide synthesis, promoting the formation of the amide bond under relatively mild conditions.[5] The addition of CaCl2 helps to keep the growing polymer chains in solution.

Applications in Coordination Chemistry and Materials Science

The carboxylate groups of m-PDA can coordinate with metal ions to form coordination polymers and metal-organic frameworks (MOFs).[8] MOFs are crystalline materials with a porous structure, making them promising for applications in gas storage, separation, and catalysis.[8]

A Versatile Linker for Metal-Organic Frameworks (MOFs)

The bent nature of the m-PDA linker, in contrast to its linear para- and ortho-isomers, can lead to the formation of MOFs with unique topologies and pore structures.[3][9] The flexibility of the acetic acid side chains allows the linker to adapt to different coordination environments of the metal centers.[10]

The synthesis of MOFs typically involves the solvothermal reaction of the organic linker with a metal salt.[3] The choice of solvent, temperature, and reaction time can significantly influence the final structure of the MOF.[3]

Logical Workflow for MOF Design and Synthesis

The following diagram illustrates the logical steps involved in the design and synthesis of a MOF using m-PDA as the organic linker.

Caption: Logical workflow for the design and synthesis of a MOF using m-PDA.